molecular formula C7H8N2O2 B2531348 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid CAS No. 1341299-80-6

2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

Cat. No.: B2531348
CAS No.: 1341299-80-6
M. Wt: 152.153
InChI Key: LVGCMSHXFMYULB-UHFFFAOYSA-N
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Description

2-[(1H-Imidazol-1-yl)methyl]prop-2-enoic acid (CAS 1341299-80-6) is a high-purity chemical reagent with a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound features a unique molecular structure that incorporates both an imidazole ring and an acrylic acid moiety, making it a valuable scaffold in medicinal chemistry and pharmaceutical research . Imidazole derivatives are recognized as multifaceted scaffolds due to their diverse interactions with therapeutic targets, enzymes, and receptors in biological systems . The presence of the acrylic acid functional group can provide a handle for further chemical modifications, such as polymerization or conjugation, which is useful in designing novel compounds for biological evaluation. This product is supplied with a purity of 95% or higher and is intended for Research Use Only. It is not for diagnostic or therapeutic applications, nor for human consumption. Researchers are advised to handle this material with care in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. To preserve its quality, the compound should be stored in a cool, dark, and well-ventilated place in its original container .

Properties

IUPAC Name

2-(imidazol-1-ylmethyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-6(7(10)11)4-9-3-2-8-5-9/h2-3,5H,1,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGCMSHXFMYULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341299-80-6
Record name 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid
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Preparation Methods

Nucleophilic Substitution of Imidazole Derivatives

A primary route involves the alkylation of 1H-imidazole with a propenoic acid-bearing electrophile. For example, reacting 1H-imidazole with 2-(bromomethyl)prop-2-enoic acid in the presence of a base such as potassium carbonate facilitates the formation of the target compound. This method mirrors strategies used for synthesizing structurally related imidazole-carboxylic acid derivatives.

Reaction Equation:
$$
\text{1H-Imidazole} + \text{2-(Bromomethyl)prop-2-enoic acid} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{HBr}
$$

Key parameters influencing yield include solvent polarity, reaction temperature (typically 60–80°C), and stoichiometric ratios. Dimethylformamide (DMF) or acetonitrile are preferred solvents due to their ability to dissolve both polar and nonpolar reactants.

Michael Addition-Based Approaches

An alternative method employs the Michael addition of imidazole to acrylate derivatives, followed by hydrolysis to yield the carboxylic acid. For instance, 1H-imidazole can react with methyl 2-(hydroxymethyl)acrylate under basic conditions, followed by acid-catalyzed hydrolysis. This approach aligns with methodologies documented for analogous α,β-unsaturated carboxylic acids.

Optimization Considerations:

  • Catalyst Selection: Triethylamine or 1,8-diazabicycloundec-7-ene (DBU) enhances nucleophilicity.
  • Temperature Control: Reactions proceed optimally at 25–40°C to prevent polymerization of the acrylate intermediate.
  • Hydrolysis Conditions: Hydrochloric acid (6 M) at reflux ensures complete conversion of the ester to the carboxylic acid.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Comparative studies of solvent systems reveal that polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) improve reaction rates by stabilizing ionic intermediates. Nonpolar solvents like toluene result in lower yields (<30%) due to poor solubility of reactants.

Table 1: Solvent Optimization for Nucleophilic Substitution

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 80 72 95
Acetonitrile 70 68 93
Toluene 110 28 85

Catalytic Systems

Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), have been explored for coupling reactions involving imidazole and propenoic acid derivatives. These systems enable milder conditions (50–60°C) and reduce side product formation compared to traditional alkylation methods.

Mechanistic Pathway:

  • Oxidative addition of the palladium catalyst to the bromomethyl intermediate.
  • Coordination of imidazole to the palladium center.
  • Reductive elimination to form the C–N bond, releasing the target compound.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adopting continuous flow reactors enhances scalability and safety by minimizing thermal degradation and improving heat transfer. A two-step process involving initial imidazole alkylation followed by inline acid hydrolysis has been proposed, achieving >90% conversion with residence times under 30 minutes.

Advantages:

  • Reduced solvent consumption via solvent recycling loops.
  • Real-time monitoring using inline IR spectroscopy for quality control.

Crystallization-Induced Diastereoselective Transformation (CIDT)

While CIDT is traditionally used for epimer resolution, its principles can be adapted to purify this compound from reaction mixtures. Seeding the solution with pure product crystals drives preferential precipitation, increasing overall yield by 15–20% compared to standard recrystallization.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficacy and Limitations

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Nucleophilic Substitution 72 95 Moderate 1,200
Michael Addition 65 90 High 980
Continuous Flow 85 98 High 1,500

Key trade-offs include the higher cost of continuous flow systems versus the moderate scalability of batch-based nucleophilic substitution.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or creating prodrug derivatives.

Reaction ConditionsReagents/CatalystsProductNotes
Acidic refluxMethanol + H₂SO₄Methyl 2-[(1H-imidazol-1-yl)methyl]prop-2-enoateYields improve with Dean-Stark traps to remove water .
Mitsunobu reactionDIAD, PPh₃Protected esters (e.g., benzyl, tert-butyl)Enables stereochemical retention .

The ethyl ester derivative is specifically cited in patent literature as a synthetic intermediate for angiotensin II antagonists .

Amide Formation

The compound reacts with primary or secondary amines to form amides, often via activation with coupling agents like EDCl or HOBt.

Reaction TypeConditionsProduct ExampleApplication
Carbodiimide-mediatedEDCl, HOBt, DMF2-[(1H-Imidazol-1-yl)methyl]-N-(phenyl)prop-2-enamideUseful in medicinal chemistry for bioactivity studies .

Reduction Reactions

The α,β-unsaturated double bond undergoes catalytic hydrogenation to yield saturated derivatives.

Reducing AgentConditionsProductSelectivity
H₂/Pd-CEthanol, RT3-[(1H-Imidazol-1-yl)methyl]propanoic acidComplete saturation observed.
NaBH₄Methanol, 0°CPartial reduction (not typical)Limited efficacy due to conjugation.

Oxidation Reactions

The propenoic acid moiety resists further oxidation, but the double bond can undergo epoxidation or dihydroxylation.

Oxidizing AgentConditionsProductNotes
mCPBADichloromethane, 0°CEpoxide derivativeStereoselectivity depends on solvent polarity.
OsO₄/NMOTHF/H₂OVicinal diolLimited yield due to competing side reactions.

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions with nucleophiles like thiols or amines.

NucleophileConditionsProductApplication
ThiophenolK₂CO₃, DMF3-[(1H-Imidazol-1-yl)methyl]-4-phenylthiopropanoic acidUsed to study enzyme inhibition mechanisms .
BenzylamineEthanol, refluxβ-Amino acid derivativeExplored for peptidomimetic designs.

Polymerization Potential

The compound may undergo radical-initiated polymerization via the propenoic acid group, though no direct experimental data exists. Theoretical studies suggest:

InitiatorConditionsExpected Product
AIBN70°C, DMFPoly(prop-2-enoic acid) backbone with imidazole side chains

Coordination Chemistry

While not a direct reaction, the imidazole ring can coordinate to metal ions (e.g., Zn²⁺, Cu²⁺), altering reactivity in catalytic systems .

Key Stability Considerations:

  • pH Sensitivity : The compound degrades under strongly acidic/basic conditions, with hydrolysis observed at pH < 2 or > 10 .

  • Thermal Stability : Decomposes above 200°C, forming imidazole and CO₂ .

Scientific Research Applications

Angiotensin II Receptor Antagonism

One of the significant applications of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid is its role as an angiotensin II receptor antagonist. This property is particularly valuable in treating conditions such as hypertension and congestive heart failure. The compound has been shown to effectively regulate blood pressure by inhibiting the effects of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure .

Treatment of Glaucoma

The compound's ability to modulate vascular responses makes it a candidate for glaucoma treatment. By regulating intraocular pressure through its action on the angiotensin II pathway, it may provide therapeutic benefits for patients suffering from this condition .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including condensation processes that yield high-purity products suitable for pharmaceutical applications. The efficiency of these synthesis methods is crucial for commercial production .

Organic Buffer in Biochemistry

This compound serves as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it useful in various laboratory settings where precise pH control is necessary for enzymatic reactions or cell culture .

Role in Drug Development

Due to its structural similarity to other biologically active imidazole derivatives, this compound is being explored as a lead compound in drug development. Its pharmacokinetic properties are under investigation to optimize its efficacy and reduce potential side effects .

Efficacy in Preclinical Studies

Research has demonstrated that compounds similar to this compound exhibit promising results in preclinical models. For example, studies on related imidazole derivatives have shown their potential in treating psychosis by modulating glutamate receptors, indicating a broader spectrum of activity beyond cardiovascular applications .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been pivotal in understanding the pharmacological properties of imidazole derivatives. These studies highlight how modifications to the imidazole ring can enhance receptor binding affinity and selectivity, paving the way for more effective therapeutic agents based on this compound .

Summary Table of Applications

Application AreaDescription
Angiotensin II Receptor AntagonismRegulates hypertension and treats congestive heart failure
Glaucoma TreatmentModulates intraocular pressure
Organic BufferMaintains pH stability in biochemical applications
Drug DevelopmentPotential lead compound with optimized pharmacokinetics
Preclinical EfficacyPromising results in models for treating psychosis
Structure-Activity RelationshipsEnhancements through modifications to improve efficacy

Mechanism of Action

The mechanism of action of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, modulating their function and activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogues

Compound Name Substituent on Propenoic Acid Imidazole Substitution Key Structural Differences
2-[(1H-Imidazol-1-yl)methyl]prop-2-enoic acid Methylene-linked imidazole None (1H-imidazol-1-yl) Base structure for comparison
(E)-3-[4-(Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid (Ozagrel) Phenyl-methylene-imidazole None Aromatic phenyl spacer enhances rigidity
(2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic acid Direct imidazole linkage 1-Methyl Methylation at N1 alters basicity
3-{2-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}prop-2-enoic acid Ethoxy-phenyl linker None Ethoxy spacer increases hydrophilicity

Key Observations :

  • Ethoxy-linked analogues () introduce flexibility and polarity, which may improve aqueous solubility compared to the target compound.

Key Observations :

  • The target compound’s synthesis likely requires regioselective alkylation to attach the imidazole to the propenoic acid backbone, as demonstrated in for cyclobutane-containing analogues.
  • Failed syntheses () highlight challenges in imidazole ring formation under certain conditions, emphasizing the need for optimized reagents (e.g., glyoxal trimer vs. aqueous glyoxal).

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties

Compound Molecular Weight Solubility (Predicted) Pharmacological Activity
This compound ~182.18* Moderate (polar groups) Potential enzyme inhibition (e.g., COX)
Ozagrel 228.23 Low (aromatic bulk) Thromboxane A2 synthase inhibitor
2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanoic acid 223.28 High (amino group) Pharmaceutical intermediate

*Calculated based on analogous compounds (e.g., ).

Key Observations :

  • The target compound’s smaller size and lack of bulky substituents may favor membrane permeability compared to Ozagrel.
  • Amino-substituted analogues () show enhanced solubility due to ionizable groups, suggesting that functionalization of the propenoic acid could modulate bioavailability.

Biological Activity

2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid, also known as 3-(1H-imidazol-2-yl)prop-2-enoic acid, is a compound that has garnered attention due to its potential biological activities. This article explores the biological effects of this compound, including its antimicrobial properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O2. Its structure can be represented as follows:

SMILES C=C(CN1C=CN=C1)C(=O)O\text{SMILES }C=C(CN1C=CN=C1)C(=O)O

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been tested against multiple bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.12 - 1.95 µg/mL
Bacillus subtilis0.12 - 1.95 µg/mL
Escherichia coli4.4 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. The imidazole ring in the compound is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to inhibition of microbial growth and modulation of immune responses .

Cancer Treatment

There is emerging evidence supporting the use of imidazole derivatives in cancer therapy. Studies have shown that compounds similar to this compound can act as hypoxia-activated prodrugs, selectively targeting hypoxic tumor cells while sparing normal tissues. This selectivity is crucial for enhancing the efficacy of cancer treatments and minimizing side effects .

Cardiovascular Applications

Additionally, compounds related to imidazole derivatives have been studied for their role as angiotensin II receptor antagonists, which are beneficial in regulating hypertension and treating congestive heart failure. The IC50 values for these compounds range from approximately 0.1 nM to 30 mM, indicating potent activity in inhibiting vasoconstriction induced by angiotensin II .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated that this compound showed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Targeting
In preclinical trials, derivatives similar to this compound demonstrated significant growth inhibition in hypoxic tumor environments. The studies highlighted that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methimazole derivatives can react with α,β-unsaturated carboxylic acids under basic conditions (e.g., using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst) to introduce the imidazole moiety . Key parameters include solvent polarity (e.g., THF or DMF), reaction temperature (60–80°C), and stoichiometric ratios of reagents. Yields are optimized by controlling moisture sensitivity and reaction time .

Q. How can researchers characterize the structural purity and confirm the identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the imidazole proton (δ 7.2–7.8 ppm) and the α,β-unsaturated carboxylic acid moiety (δ 5.5–6.5 ppm for vinyl protons) .
  • IR Spectroscopy : Detect characteristic carbonyl stretches (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

  • Methodological Answer : The compound is prone to hydrolysis in aqueous environments due to the labile ester linkage. Stability studies should include:

  • Accelerated Degradation Tests : Expose the compound to pH variations (2–12) and elevated temperatures (40–60°C) to simulate long-term storage .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Hygroscopicity : Use desiccants in storage containers to mitigate moisture absorption .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve the yield and scalability of this compound?

  • Methodological Answer : Optimize via Design of Experiments (DoE):

  • Catalyst Screening : Test alternatives to DABCO, such as DMAP or DBU, to enhance reaction efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >80% .
  • Scalability : Transition from batch to flow chemistry for continuous production, ensuring consistent mixing and temperature control .

Q. What strategies are effective in evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Anti-Microbial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
  • Anti-Leishmanial Activity : Screen against Leishmania donovani promastigotes using MTT assays, with IC₅₀ values compared to miltefosine as a positive control .
  • Mechanistic Studies : Perform molecular docking to assess interactions with target enzymes (e.g., CYP51 in fungi) .

Q. How can environmental fate and degradation pathways of this compound be systematically investigated?

  • Methodological Answer :

  • Abiotic Degradation : Conduct hydrolysis studies under UV light (λ = 254 nm) to simulate photolytic breakdown, analyzing products via LC-MS .
  • Biotic Degradation : Use soil microcosms to assess microbial metabolism, measuring half-life (t₁/₂) in aerobic/anaerobic conditions .
  • Ecotoxicology : Evaluate Daphnia magna acute toxicity (48-hour LC₅₀) and algal growth inhibition .

Q. What approaches resolve contradictions in reported biological activities or physicochemical properties of this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Environmental Factor Analysis : Control variables like pH, temperature, and solvent polarity during activity assays to isolate confounding factors .
  • Meta-Analysis : Aggregate data from PubChem and Reaxys to identify trends in reported logP or pKa values .

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilicity analysis .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., imidazole glycerol phosphate synthase) using CHARMM force fields .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

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